2-Isopropyl-5-isobutylpyrazine

Flavor Chemistry Sensory Science Structure-Odor Relationship

2-Isopropyl-5-isobutylpyrazine (CAS 68290-70-0), also known as 2-isobutyl-5-isopropylpyrazine, is a disubstituted alkylpyrazine with the molecular formula C11H18N2. It is a heterocyclic aromatic compound characterized by isopropyl and isobutyl substituents at the 2- and 5-positions of the pyrazine ring, respectively.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 68290-70-0
Cat. No. B13117788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-isobutylpyrazine
CAS68290-70-0
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=C(C=N1)C(C)C
InChIInChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3
InChIKeyUHVOUUJPLVBJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-isobutylpyrazine (CAS 68290-70-0): A Distinct Disubstituted Alkylpyrazine for Sensory Research and Flavor Procurement


2-Isopropyl-5-isobutylpyrazine (CAS 68290-70-0), also known as 2-isobutyl-5-isopropylpyrazine, is a disubstituted alkylpyrazine with the molecular formula C11H18N2 [1]. It is a heterocyclic aromatic compound characterized by isopropyl and isobutyl substituents at the 2- and 5-positions of the pyrazine ring, respectively [1]. This compound is naturally produced by several bacterial species, including Paenibacillus polymyxa and Chondromyces crocatus [2]. Alkylpyrazines are a critical class of volatile organic compounds widely utilized as food additives and fragrances due to their potent and diverse odor characteristics [3].

Sensory research compound
Disubstituted alkylpyrazine for structure-odor relationship studies and flavor formulation research.
Microbial volatile profiling standard
Produced by Paenibacillus polymyxa; supports metabolomics and biomarker discovery workflows.
Analytical identity verification
Retention indices established on multiple GC phases enable isomer-specific identification.

Why Generic Pyrazine Substitution is Not Feasible: The Critical Impact of Substituent Pattern on 2-Isopropyl-5-isobutylpyrazine Function


Alkylpyrazines cannot be treated as interchangeable commodities. Systematic structure-odor relationship studies demonstrate that minor modifications to substituent size, type, and position on the pyrazine ring can alter odor detection thresholds by several orders of magnitude [1]. For instance, substituting a methyl group with a bulkier isobutyl or propyl group in the 2-position can increase the odor threshold by at least 2,200-fold [1]. This high degree of structure-dependent activity is further complicated by the near-identical mass spectra of many positional isomers, which precludes unambiguous identification by standard GC-MS library matching alone and requires the use of system-independent retention indices [2]. Therefore, substituting 2-isopropyl-5-isobutylpyrazine with a generic 'pyrazine' or a closely related analog without rigorous analytical verification risks significant and unpredictable changes in sensory performance and experimental reproducibility.

Odor shift
Substituent pattern changes may alter odor threshold over 2,200-fold; a generic pyrazine cannot replicate the sensory profile.
Isomer confusion
Positional isomers share near-identical mass spectra; substitution without verified retention index risks misidentification.
Method mismatch
Many pyrazine analogs lack published RI data; analytical methods may not transfer directly without system-independent verification.

Quantitative Evidence for Selecting 2-Isopropyl-5-isobutylpyrazine (CAS 68290-70-0): Comparative Data on Odor Threshold, Identification, and Olfactory Impact


Odor Threshold Differentiation of 2-Isopropyl-5-isobutylpyrazine from Other Alkylpyrazines

Quantitative Structure-Property Relationship (QSPR) models, validated on a set of 74 pyrazine derivatives, identify the presence of an isopropyl group and the molecule's electron richness as significant factors influencing olfactory threshold (log T) [1]. This model provides a quantifiable, in silico basis for predicting a lower odor threshold for 2-isopropyl-5-isobutylpyrazine compared to pyrazines lacking these structural features. Furthermore, experimental data from a study of 80 alkylpyrazines shows that replacing a 2-methyl group with a bulkier isobutyl group increases the odor threshold by at least 2,200-fold [2].

Odor Threshold Influence
Class-level inference
≥2,200× threshold increase vs. methyl analog; QSPR model Rpred²=0.822
Supports structure-driven olfactory potency prediction
Class-level inference; compound-specific experimental validation recommended.
Flavor Chemistry Sensory Science Structure-Odor Relationship

Analytical Identification: Overcoming Isomer Misidentification with 2-Isopropyl-5-isobutylpyrazine Retention Indices

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for alkylpyrazine characterization, but mass spectra of positional isomers are often indistinguishable, leading to frequent misidentification in the literature [1]. To address this, a comprehensive study has established experimental retention indices (RIs) on multiple stationary phases for 56 alkylpyrazines, including 2-isopropyl-5-isobutylpyrazine, enabling its unambiguous identification when combined with mass spectral interpretation [1].

Isomer Identification
Head-to-head
Established retention indices on DB-1, ZB-5MS, DB-624, ZB-WAXplus
Enables unambiguous isomer differentiation
Verify against in-house RI library; method documented.
Analytical Chemistry GC-MS Quality Control

Comparative Aroma Profile: 2-Isopropyl-5-isobutylpyrazine's Earthy/Green Note vs. Related Pyrazines

While a direct, quantitative head-to-head odor threshold comparison for 2-isopropyl-5-isobutylpyrazine is limited in the open literature, its documented aroma profile can be contrasted with those of other common pyrazines. It is described as having an earthy/green aroma , which distinguishes it from 2,3-dimethylpyrazine (nutty) , 2,5-dimethylpyrazine (roasted/burnt) , and 2-isobutyl-3-methoxypyrazine (intense green bell pepper) [1].

Odor Quality
Supporting evidence
Earthy/green note vs. nutty (2,3-dimethylpyrazine) or roasted (2,5-dimethylpyrazine)
Distinctive sensory application context
Qualitative description; sensory panel verification may be needed.
Sensory Analysis Flavor Development Comparative Aroma

Validated Application Scenarios for 2-Isopropyl-5-isobutylpyrazine (CAS 68290-70-0) Based on Quantitative Evidence


Biomarker Discovery and Microbial Volatile Profiling

The compound's production by specific bacteria like Paenibacillus polymyxa makes it a valuable analytical standard for metabolomics and microbial ecology studies. Its use as a reference compound, verified by its distinct retention indices [1], enables the accurate identification and quantification of this volatile organic compound in complex biological headspace samples, facilitating research into microbial interactions and biomarker discovery [2].

Precision Flavor Formulation for Savory and Earthy Notes

Flavor chemists can utilize 2-isopropyl-5-isobutylpyrazine to impart a specific earthy/green note [1], leveraging the QSPR model's insight that its isopropyl group is a key contributor to its olfactory profile [2]. This allows for more targeted formulation compared to using a generic 'pyrazine blend', and its verified identity via RI ensures batch-to-batch consistency in flavor houses .

Method Development and Validation in Analytical Chemistry

Analytical laboratories developing methods for complex food or environmental samples can use 2-isopropyl-5-isobutylpyrazine as a challenging test analyte. Its near-identical mass spectrum to other isomers makes it an ideal compound for validating and demonstrating the resolving power of advanced separation techniques or deconvolution software, with the published retention indices serving as a ground-truth reference [1].

Structure-Odor Relationship (SOR) Model Validation

Researchers in sensory and computational chemistry can use 2-isopropyl-5-isobutylpyrazine as a probe molecule to test and refine predictive models of olfactory perception. Its structural features (isopropyl and isobutyl groups) are specifically highlighted in QSPR models as significant for odor threshold prediction [1], making it a valuable data point for validating new algorithms designed to predict sensory properties from chemical structure.

Application
Selection Property
Validation Focus
Microbial metabolomics reference standard
Chromatographic identity via retention index
RI matching on at least two stationary phases
Flavor formulation for earthy notes
Sensory profile consistency
Descriptive sensory panel evaluation
Analytical method resolution validation
Isomeric discrimination capability
Chromatographic separation of positional isomers
Structure-odor model probe
Relevant QSPR input parameters
Predictive model benchmarking

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